molecular formula C6H4BrCl2N B2555873 3-Bromo-2,5-dichloroaniline CAS No. 219963-63-0

3-Bromo-2,5-dichloroaniline

Cat. No.: B2555873
CAS No.: 219963-63-0
M. Wt: 240.91
InChI Key: ZEQKZRGDHYMUHS-UHFFFAOYSA-N
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Description

3-Bromo-2,5-dichloroaniline is an organic compound with the molecular formula C6H4BrCl2N It is a derivative of aniline, where the aniline ring is substituted with bromine and chlorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-2,5-dichloroaniline typically involves the bromination of 2,5-dichloroaniline. The process can be summarized as follows:

Industrial Production Methods: In an industrial setting, the production of this compound may involve more efficient and scalable methods, such as:

    Continuous Flow Reactors: These reactors allow for precise control of reaction conditions and can handle large volumes of reactants.

    Catalytic Processes: The use of catalysts can enhance the reaction rate and yield, making the process more economical and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-2,5-dichloroaniline can undergo various chemical reactions, including:

    Substitution Reactions: The bromine or chlorine atoms can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include sodium hydroxide, potassium hydroxide, and other nucleophiles.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted anilines, while oxidation and reduction can lead to different derivatives of the original compound.

Scientific Research Applications

3-Bromo-2,5-dichloroaniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Bromo-2,5-dichloroaniline involves its interaction with specific molecular targets. The bromine and chlorine atoms on the aniline ring can participate in various chemical interactions, influencing the compound’s reactivity and binding properties. These interactions can affect biological pathways and enzyme activities, making the compound useful in biochemical research.

Comparison with Similar Compounds

  • 2,3-Dichloroaniline
  • 2,4-Dichloroaniline
  • 2,5-Dichloroaniline
  • 2,6-Dichloroaniline
  • 3,4-Dichloroaniline
  • 3,5-Dichloroaniline

Comparison: 3-Bromo-2,5-dichloroaniline is unique due to the presence of both bromine and chlorine atoms on the aniline ring. This combination of substituents can influence its chemical reactivity and physical properties, making it distinct from other dichloroaniline isomers. The bromine atom adds additional steric and electronic effects, which can be exploited in various chemical reactions and applications .

Properties

IUPAC Name

3-bromo-2,5-dichloroaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrCl2N/c7-4-1-3(8)2-5(10)6(4)9/h1-2H,10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEQKZRGDHYMUHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1N)Cl)Br)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrCl2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.91 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

3-Bromo-2,5-dichloro nitrobenzene (D9) was treated with iron powder in the manner described in Description 7 to give the title compound (D10) as a solid (77%), MH+ 240/242.
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Synthesis routes and methods II

Procedure details

This material was prepared according to the procedure used for SM-9, step 2 using 1-bromo-2,5-dichloro-3-nitrobenzene. Purification by flash chromatography (SiO2, 0-30% EtOAc in heptane) provided 3-bromo-2,5-dichloroaniline (24%): LCMS (m/z) 239.9 (MH+), tR=1.03 minutes; 1H NMR (400 MHz, CDCl3) δ 4.28 (br s, 2H) 6.71 (d, J=2.4 Hz, 1H) 7.02 (d, J=2.4 Hz, 1H).
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